molecular formula C10H12N2 B1398067 1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-83-8

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1398067
CAS No.: 1221153-83-8
M. Wt: 160.22 g/mol
InChI Key: NKQHAMUKPGGNBW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1-isopropyl-1H-pyrrolo[2,3-c]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory activity against fibroblast growth factor receptors, which are crucial in cell proliferation and differentiation . Additionally, it interacts with tubulin, a protein that is essential for cell division, by inhibiting its polymerization . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Furthermore, it disrupts the dynamics of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . These effects underscore its potential therapeutic applications in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine-binding site on tubulin, inhibiting its polymerization . This binding interaction disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it inhibits fibroblast growth factor receptors by binding to their active sites, preventing their activation and subsequent signaling pathways . These molecular interactions are crucial for its anticancer activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without causing adverse effects . At higher doses, it may cause toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These studies are crucial for developing safe and effective dosage regimens for potential clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes are essential for its bioactivation and elimination from the body. Understanding these pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is distributed to different cellular compartments, where it exerts its effects The compound’s ability to cross cell membranes and reach its target sites is essential for its bioactivity

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects. Understanding these localization mechanisms is important for optimizing its therapeutic potential.

Preparation Methods

Properties

IUPAC Name

1-propan-2-ylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHAMUKPGGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260354
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-83-8
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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